molecular formula C27H26N2O B5158477 1-[4-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone

1-[4-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone

Cat. No.: B5158477
M. Wt: 394.5 g/mol
InChI Key: OTJSKBZDSLLUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone is a complex organic compound that features an anthracene moiety linked to a piperazine ring, which is further connected to a phenyl group with an ethanone substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting with the preparation of the anthracene derivative. One common method involves the Suzuki or Sonogashira cross-coupling reactions to introduce the anthracene moiety . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the phenyl group and the ethanone substituent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the piperazine and anthracene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone is unique due to the combination of the anthracene moiety with the piperazine ring and the phenyl ethanone group. This unique structure imparts distinct photophysical properties and potential biological activities that are not observed in the similar compounds listed above .

Properties

IUPAC Name

1-[4-[4-(anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O/c1-20(30)21-10-12-24(13-11-21)29-16-14-28(15-17-29)19-27-25-8-4-2-6-22(25)18-23-7-3-5-9-26(23)27/h2-13,18H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJSKBZDSLLUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.